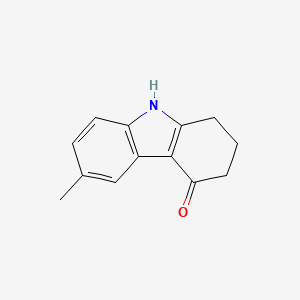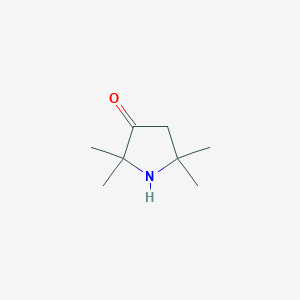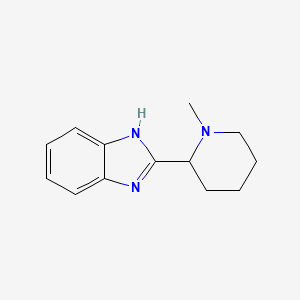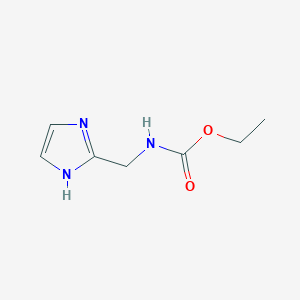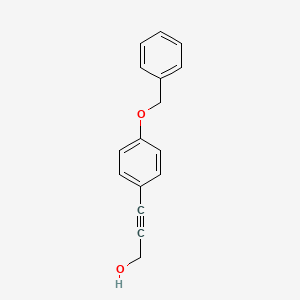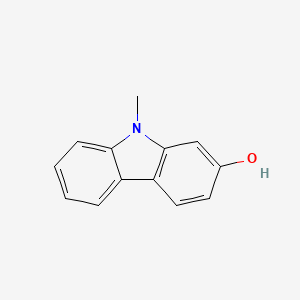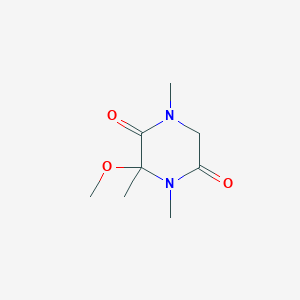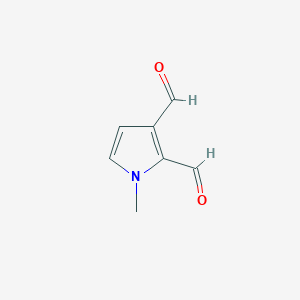
1-Methyl-1H-pyrrole-2,3-dicarbaldehyde
描述
1-Methyl-1H-pyrrole-2,3-dicarbaldehyde is an organic compound belonging to the pyrrole family Pyrroles are five-membered heterocyclic aromatic compounds containing one nitrogen atom This compound is characterized by the presence of two aldehyde groups at the 2 and 3 positions of the pyrrole ring, along with a methyl group at the 1 position
准备方法
The synthesis of 1-Methyl-1H-pyrrole-2,3-dicarbaldehyde can be achieved through several synthetic routes. One common method involves the reaction of 1-methylpyrrole with an appropriate oxidizing agent to introduce the aldehyde groups at the 2 and 3 positions. For instance, the oxidation of 1-methylpyrrole using reagents such as selenium dioxide (SeO2) or manganese dioxide (MnO2) under controlled conditions can yield the desired dicarbaldehyde .
化学反应分析
1-Methyl-1H-pyrrole-2,3-dicarbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde groups can be further oxidized to carboxylic acids using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde groups can be reduced to primary alcohols using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with KMnO4 would yield 1-methyl-1H-pyrrole-2,3-dicarboxylic acid, while reduction with NaBH4 would produce 1-methyl-1H-pyrrole-2,3-dimethanol.
科学研究应用
1-Methyl-1H-pyrrole-2,3-dicarbaldehyde has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules, particularly in the development of heterocyclic compounds.
Medicinal Chemistry: The compound is used in the synthesis of potential pharmaceutical agents, including those with anticancer, antimicrobial, and anti-inflammatory properties.
Biological Studies: It is employed in studies investigating the biological activity of pyrrole derivatives, including their interactions with enzymes and receptors.
作用机制
The mechanism by which 1-Methyl-1H-pyrrole-2,3-dicarbaldehyde exerts its effects is largely dependent on its interactions with biological molecules. The aldehyde groups can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. This reactivity makes it a useful tool in biochemical studies to probe the activity of various biomolecules .
相似化合物的比较
1-Methyl-1H-pyrrole-2,3-dicarbaldehyde can be compared with other pyrrole derivatives, such as:
1H-Pyrrole-2-carbaldehyde: Lacks the additional aldehyde group at the 3 position and the methyl group at the 1 position, making it less reactive in certain chemical transformations.
2,5-Dimethyl-1H-pyrrole-3,4-dicarbaldehyde: Contains methyl groups at the 2 and 5 positions, altering its electronic properties and reactivity compared to this compound.
The unique positioning of the aldehyde groups and the presence of the methyl group in this compound confer distinct chemical and biological properties, making it a valuable compound for specific applications in research and industry.
属性
IUPAC Name |
1-methylpyrrole-2,3-dicarbaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO2/c1-8-3-2-6(4-9)7(8)5-10/h2-5H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORYPEKNWGPTRLU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC(=C1C=O)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00496444 | |
| Record name | 1-Methyl-1H-pyrrole-2,3-dicarbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00496444 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
51788-26-2 | |
| Record name | 1-Methyl-1H-pyrrole-2,3-dicarbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00496444 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


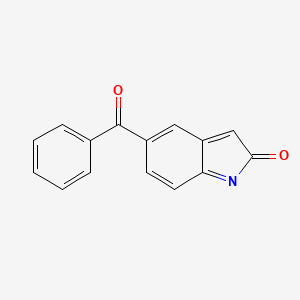
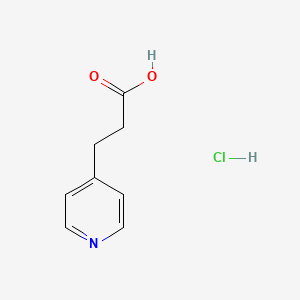

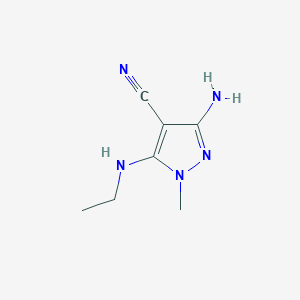
![[4-(4,5-dihydro-1H-imidazol-2-yl)phenyl]acetic acid](/img/structure/B3352874.png)
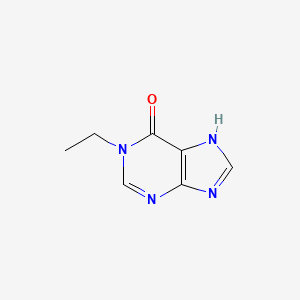
![1H-pyrrolo[2,1-c][1,4]thiazine](/img/structure/B3352888.png)
